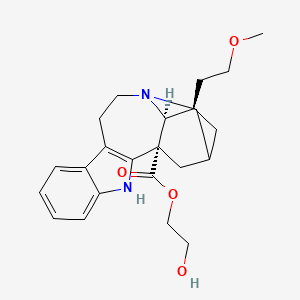
2-Hydroxyethyl 18-methoxycoronaridinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl 18-methoxycoronaridinate is a synthetic derivative of ibogaine, developed by a research team led by pharmacologist Stanley D. Glick from Albany Medical College and chemist Martin E. Kuehne from the University of Vermont . This compound is known for its potential anti-addictive properties, showing efficacy in reducing self-administration of morphine and methamphetamine in animal studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 18-methoxycoronaridinate involves multiple steps, starting from ibogaine or its derivatives. The key steps include:
Methoxylation: Introduction of a methoxy group at the 18th position.
Hydroxyethylation: Addition of a hydroxyethyl group at the 2nd position.
The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations. Specific details on the reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification steps to isolate the final product. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 18-methoxycoronaridinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
Scientific Research Applications
2-Hydroxyethyl 18-methoxycoronaridinate has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 18-methoxycoronaridinate involves its interaction with various molecular targets:
Nicotinic Acetylcholine Receptors: Acts as a selective antagonist at α3β4 nicotinic acetylcholine receptors, reducing the reinforcing effects of addictive substances.
NMDA Receptors: Exhibits antagonistic activity at NMDA receptors, which may contribute to its anti-addictive properties.
Opioid Receptors: Shows weaker effects on opioid receptors compared to its parent compound, ibogaine, except for a slightly higher affinity at kappa opioid receptors.
Comparison with Similar Compounds
Similar Compounds
18-Methoxycoronaridine: A closely related compound with similar anti-addictive properties but lower potency.
Noribogaine: A metabolite of ibogaine with similar pharmacological properties.
Uniqueness
This compound is unique due to its higher potency and selective antagonistic activity at α3β4 nicotinic acetylcholine receptors. This makes it a promising candidate for developing new treatments for addiction with potentially fewer side effects compared to its parent compound .
Properties
Molecular Formula |
C23H30N2O4 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-hydroxyethyl (1S,17R,18S)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |
InChI |
InChI=1S/C23H30N2O4/c1-28-10-7-16-12-15-13-23(22(27)29-11-9-26)20-18(6-8-25(14-15)21(16)23)17-4-2-3-5-19(17)24-20/h2-5,15-16,21,24,26H,6-14H2,1H3/t15?,16-,21-,23+/m0/s1 |
InChI Key |
VOCSICAFSPBNRT-NVVKDKPXSA-N |
Isomeric SMILES |
COCC[C@H]1CC2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OCCO |
Canonical SMILES |
COCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















